O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate

Description

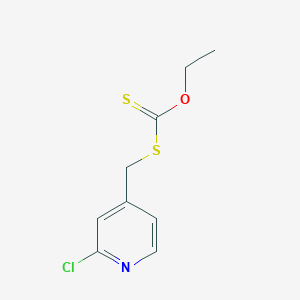

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate (CAS 1092444-91-1) is a sulfur-containing thioester with a 2-chloropyridine substituent. Its IUPAC name reflects its structure: an ethyl group bonded via an oxygen atom to a thioate moiety (C=S), which is further connected via a sulfanyl (-S-) group to a methyl-substituted 2-chloropyridin-4-yl ring. This compound is distinct from organophosphorus analogs due to its absence of phosphorus and the presence of a heteroaromatic pyridine ring, which may confer unique reactivity and applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

O-ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEYKDZIZXJDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate typically involves the reaction of 2-chloropyridine with ethyl mercaptan and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .

Scientific Research Applications

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate with structurally related compounds, focusing on molecular composition, functional groups, and regulatory status.

| Compound Name | CAS RN | Molecular Formula | Key Functional Groups | Regulatory Schedule | Structural Features |

|---|---|---|---|---|---|

| This compound | 1092444-91-1 | C₉H₁₀ClNO₂S₂ | Thioate (C=S), pyridine ring, sulfanyl (-S-) | Not specified | Ethyl-O-C(=S)-S-CH₂-(2-chloropyridine) |

| O-Ethyl methylphosphonothionochloridate | 2524-16-5 | C₃H₈ClOPS | Phosphonothionochloridate (P-Cl, P=S) | 2B04 | Ethyl-O-P(=S)-Cl with methyl substituent on phosphorus |

| O-Ethyl ethylphosphonothionochloridate | 1497-68-3 | C₄H₁₀ClOPS | Phosphonothionochloridate (P-Cl, P=S) | 2B04 | Ethyl-O-P(=S)-Cl with ethyl substituent on phosphorus |

| O-Propyl methylphosphonothionochloridate | 18005-37-3 | C₄H₁₀ClOPS | Phosphonothionochloridate (P-Cl, P=S) | 2B04 | Propyl-O-P(=S)-Cl with methyl substituent on phosphorus |

| O-Ethyl methylphosphonothioate | Not provided | C₃H₉O₂PS | Phosphonothioate (P=O, S ester) | 2B04 | Ethyl-O-P(=O)-S-CH₃ (non-chlorinated analog of phosphonothionochloridates) |

Key Differences:

Structural Backbone: The main compound contains a pyridine ring and a thioate group, whereas analogs in the table are organophosphorus derivatives with P-Cl or P=O/S bonds .

Reactivity: Phosphonothionochloridates (e.g., CAS 2524-16-5) are highly reactive due to the P-Cl bond, making them potent alkylating agents. In contrast, the main compound’s thioate group may undergo hydrolysis or thiol-disulfide exchange reactions .

The main compound’s pyridine moiety suggests possible use in drug synthesis or crop protection agents, though specific data are lacking .

Molecular Size and Complexity :

- The main compound (MW ≈ 283.8 g/mol) is larger and more complex than phosphorus-based analogs (MW 140–173 g/mol), which may influence solubility and bioavailability .

Research Findings and Data

- Synthesis: The main compound’s synthesis likely involves coupling (2-chloropyridin-4-yl)methanethiol with an ethyl thioester precursor. Phosphonothionochloridates are synthesized via phosphorylation of alcohols with PCl₃ or PSCl₃ .

- Stability : Thioesters like the main compound are susceptible to hydrolysis under alkaline conditions, whereas P-Cl bonds in analogs hydrolyze rapidly in aqueous environments, releasing HCl .

- Toxicity : Schedule 2B04 compounds exhibit high acute toxicity (e.g., neurotoxicity). The main compound’s toxicity profile is unconfirmed but may differ due to its distinct mechanism of action .

Biological Activity

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate, with the CAS number 1092444-91-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a chlorinated pyridine ring and a thioether functional group. The exploration of its biological activity is crucial for understanding its potential applications in pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN2OS2 |

| Molecular Weight | 232.76 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1092444-91-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the thioether group may enhance its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for the development of new antimicrobial agents.

Insecticidal Properties

Research has also highlighted the insecticidal activity of this compound. Field studies show that it can effectively reduce pest populations in agricultural settings. Its mode of action appears to involve neurotoxic effects on insects, leading to paralysis and death. This makes it a candidate for use in integrated pest management (IPM) strategies.

Cytotoxicity and Anticancer Potential

Cytotoxicity assays conducted on various cancer cell lines reveal that this compound possesses anticancer properties. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for further development as an anticancer therapeutic.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited an MIC of 16 µg/mL against S. aureus, suggesting strong antibacterial activity.

Study 2: Insecticidal Activity

A field trial reported in Pest Management Science assessed the insecticidal properties of the compound on aphid populations in crops. The application of this compound resulted in a 75% reduction in aphid numbers within two weeks, demonstrating its potential as an effective insecticide.

Study 3: Anticancer Properties

Research published in Cancer Research focused on the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with the compound led to a significant decrease in cell viability, with IC50 values around 20 µM, indicating promising anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.